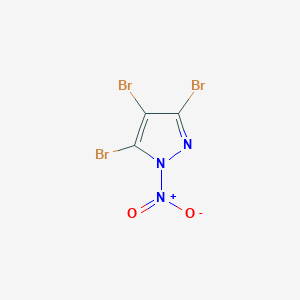

3,4,5-Tribromo-1-nitro-1H-pyrazole

説明

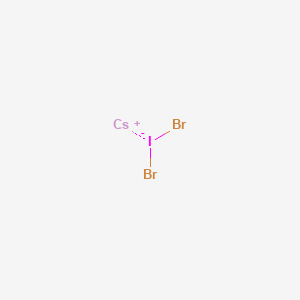

3,4,5-Tribromo-1-nitro-1H-pyrazole is a chemical compound with the molecular formula C3Br3N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Pyrazoles, including 3,4,5-Tribromo-1-nitro-1H-pyrazole, can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from them .Molecular Structure Analysis

The molecular weight of 3,4,5-Tribromo-1-nitro-1H-pyrazole is 349.76 g/mol . The linear formula of this compound is C3Br3N3O2 .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis

3,4,5-Tribromo-1-nitro-1H-pyrazole is insoluble in water but soluble in Chloroform . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.科学的研究の応用

1. Potential in High-Energy Density Materials

3,4,5-Trinitro-1H-pyrazole and its derivatives have been studied for potential use as high-energy density materials. Quantum chemical treatments have been applied to assess their geometric and electronic structures, thermodynamic properties, crystal density, and detonation properties. These compounds, including 3,4,5-trinitro-1H-pyrazole, have shown comparable performance to well-known high-energy materials like RDX and HMX (Ravi et al., 2010).

2. Reactivity and Synthesis

The synthesis of 3,4,5-Trinitro-1H-pyrazole has been achieved through the nitration of 3,5-dinitropyrazole. This compound reacts with ammonia, aliphatic amines, and other agents, typically undergoing nucleophilic substitution. These reactions lead to various substituted pyrazoles, indicating its reactivity and versatility in synthetic chemistry (Dalinger et al., 2013).

3. Synthesis and Study of Nitropyrazoles

Nitropyrazoles, including variants of 3,4,5-trinitro-1H-pyrazole, have been synthesized and studied for their potential as energetic materials. These compounds have been noted for their higher energy than TNT and lower sensitivity, making them candidates for study in explosives and related fields (Old Jun-lin, 2014).

4. Herbicidal Applications

Pyrazole nitrophenyl ethers, a class related to 3,4,5-trinitro-1H-pyrazoles, have been identified for their herbicidal effects. These compounds inhibit protoporphyrinogen IX oxidase, showing significant activity against narrowleaf weed species. This indicates a potential agricultural application of 3,4,5-trinitro-1H-pyrazole derivatives (Clark, 1996).

5. Amination Studies for Energetic Materials

Amination of nitropyrazoles like 3,5-dinitro-1H-pyrazole has been explored to understand the effects of different amino substituents on the structural and energetic properties of these compounds. Such studies are pivotal in designing next-generation energetic materials (Zhao et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3,4,5-tribromo-1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPFYEWNZFBALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547291 | |

| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Tribromo-1-nitro-1H-pyrazole | |

CAS RN |

104599-40-8 | |

| Record name | 3,4,5-Tribromo-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)

![N-[4-(phenylsulfamoyl)phenyl]acetamide](/img/structure/B173019.png)

![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)